Ethyl 4-ANPP hydrochloride

説明

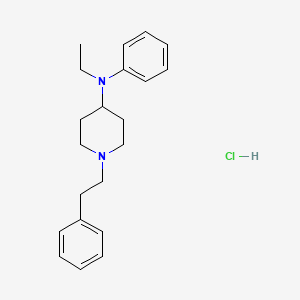

Structure

3D Structure of Parent

特性

分子式 |

C21H29ClN2 |

|---|---|

分子量 |

344.9 g/mol |

IUPAC名 |

N-ethyl-N-phenyl-1-(2-phenylethyl)piperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C21H28N2.ClH/c1-2-23(20-11-7-4-8-12-20)21-14-17-22(18-15-21)16-13-19-9-5-3-6-10-19;/h3-12,21H,2,13-18H2,1H3;1H |

InChIキー |

BIDILGUOBAWHFA-UHFFFAOYSA-N |

正規SMILES |

CCN(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |

製品の起源 |

United States |

Chemical Synthesis Pathways and Formation Mechanisms of Ethyl 4 Anpp Hydrochloride

Etiology of Ethyl 4-ANPP Hydrochloride as a Synthetic Impurity

The emergence of this compound is a direct consequence of adaptations in clandestine fentanyl manufacturing, often in response to regulatory controls on key precursors. Its detection points to specific, modified synthesis pathways.

Ethyl 4-ANPP has been identified as an impurity resulting from modifications to the Gupta-patent route of fentanyl synthesis. researchgate.netnih.gov The traditional Gupta method, along with the Siegfried and Janssen routes, represents the primary pathways for clandestine fentanyl production. researchgate.netwikipedia.org However, as law enforcement and international bodies place stricter controls on essential precursors like 4-anilino-N-phenethylpiperidine (4-ANPP) and N-phenethyl-4-piperidone (NPP), illicit chemists adapt their methods. regulations.govfederalregister.gov The appearance of Ethyl 4-ANPP in seized samples beginning in late 2021 signaled a change in the reagents used in the Gupta route. researchgate.netnih.gov This modification likely involves the use of alternative starting materials or ethylating agents that are not part of the original patented process, leading to the unintended formation of this ethyl-substituted byproduct. canada.caresearchgate.net

Ethyl 4-ANPP is part of a family of piperidine-based impurities found in illicitly manufactured fentanyl. Understanding its relationship with other byproducts is key to interpreting the chemical signature of a given sample.

4-ANPP (4-anilino-N-phenethylpiperidine): This compound is the direct precursor to fentanyl in the final acylation step of the Siegfried and modified Gupta routes. wikipedia.orgcfsre.org It is formed by the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline (B41778). wikipedia.org In many synthesis routes, 4-ANPP is the intended intermediate. cfsre.org However, if the reaction is incomplete or purification is poor, it remains as a significant impurity in the final product. nih.govcaymanchem.com Its presence simply indicates that the final conversion to fentanyl was not carried out to completion. wikipedia.org

Phenethyl-4-ANPP (phenethyl-4-anilino-N-phenethylpiperidine): Similar to Ethyl 4-ANPP, this compound is a synthesis byproduct and an indicator of a specific, modified production route. researchgate.netnih.gov Its appearance has been reliably linked to the Gupta-patent route. researchgate.netnih.gov The formation of Phenethyl-4-ANPP is hypothesized to result from side reactions, particularly in "one-pot" synthesis environments where multiple reagents are present and can react in unintended ways. researchgate.net The "phenethyl" group in this byproduct mirrors the phenethyl group that is part of the core fentanyl structure, suggesting its formation is due to an additional phenethylation reaction.

The key distinction lies in the group attached to the piperidine (B6355638) nitrogen that is not the aniline group. In the intended precursor, 4-ANPP, this is a phenethyl group. In the byproduct Phenethyl-4-ANPP, an additional phenethyl group has been added. In Ethyl 4-ANPP, an ethyl group is present, pointing to a different set of reactants or contaminants.

| Compound | Role in Synthesis | Typical Formation Pathway | Implication of Presence |

| 4-ANPP | Precursor/Intermediate nih.govcaymanchem.com | Reductive amination of NPP and aniline (Siegfried); Intermediate in Gupta route. wikipedia.orgwikipedia.org | Incomplete acylation to fentanyl; poor purification. wikipedia.org |

| Phenethyl-4-ANPP | Byproduct/Impurity cfsre.orgresearchgate.net | Side reaction in the Gupta-patent route. researchgate.netnih.gov | Indicates use of the Gupta method or similar "one-pot" synthesis. researchgate.net |

| Ethyl 4-ANPP | Byproduct/Impurity canada.caresearchgate.net | Alteration of the Gupta-patent route with different reagents. researchgate.netnih.gov | Suggests a specific modification of the Gupta route, possibly to circumvent precursor controls. canada.caresearchgate.net |

Precursor Chemistry Governing this compound Formation

The creation of Ethyl 4-ANPP is rooted in the fundamental reactions used to build the fentanyl molecule, specifically those involving the core piperidine structure.

The synthesis of fentanyl in many clandestine labs revolves around the construction of the 4-ANPP molecule. federalregister.govnih.gov The Siegfried method, for instance, involves the reaction of NPP with aniline to form 4-ANPP, which is then acylated to produce fentanyl. wikipedia.org The Gupta method is a "one-pot" reaction that starts with simpler precursors like 4-piperidone (B1582916) and ultimately forms 4-ANPP as an intermediate before its conversion to fentanyl. wikipedia.orgfederalregister.gov

The formation of impurities like Ethyl 4-ANPP occurs when alternative or contaminated reagents are introduced into these established pathways. For example, if a clandestine chemist uses a derivative of 4-anilinopiperidine that already contains an ethyl group, or if an ethylating agent is present during the synthesis of 4-ANPP itself, Ethyl 4-ANPP can be formed. canada.caresearchgate.net

While detailed mechanistic studies on the formation of Ethyl 4-ANPP in clandestine settings are limited, its structure points to a few plausible chemical explanations. The "ethyl" component is not present in the primary precursors (NPP, 4-ANPP, aniline). Therefore, it must be introduced from another source during the synthesis.

Possible sources for the ethyl group include:

Use of ethyl-containing reagents: Clandestine chemists may use alternative reagents, such as 2-bromoethylbenzene, in the synthesis. osti.gov While this typically adds a phenethyl group, the use of a related ethylating agent (e.g., ethyl bromide) could lead to the formation of ethyl-substituted byproducts.

Solvent participation: Some syntheses may use ethyl-containing solvents (e.g., ethanol) under reactive conditions that could lead to the solvent molecule or its fragments being incorporated into a byproduct.

Contaminated precursors: The starting materials purchased from illicit chemical suppliers may themselves be impure, containing ethyl-analogs of the desired precursors.

Use of specific carbamates: The Drug Enforcement Administration (DEA) has noted that illicit manufacturers use various carbamate-protected versions of 4-anilinopiperidine (4-AP) to circumvent controls. oas.org One such precursor identified is Ethyl 4-anilinopiperidine-1-carboxylate, which is essentially a stabilized form of the impurity itself and is used in fentanyl synthesis. canada.caoas.org

Methodological Variations in Clandestine Synthesis Leading to this compound

The choice of a specific synthetic route by a clandestine laboratory directly influences the profile of impurities produced. nih.govresearchgate.net The detection of Ethyl 4-ANPP is strongly associated with recent modifications to the Gupta method. researchgate.netnih.gov

Janssen and Siegfried Routes: The traditional Janssen and Siegfried methods have well-characterized impurity profiles. researchgate.netnih.gov The appearance of Phenethyl-4-ANPP was the first major indicator of a shift away from these methods toward the Gupta route. researchgate.netnih.gov Ethyl 4-ANPP is not typically associated with the classic Siegfried or Janssen pathways.

Gupta Route and its Modifications: The Gupta method, being a "one-pot" synthesis, is more susceptible to generating a wider array of byproducts due to the simultaneous presence of multiple reactants and intermediates. wikipedia.orgresearchgate.net Research has confirmed that altering the reagents in the Gupta pathway leads to the formation of Ethyl 4-ANPP. researchgate.netnih.gov This suggests that as operators of clandestine labs experiment with uncontrolled alternative chemicals to replace regulated ones like NPP, they are inadvertently creating new, specific impurities that allow their methods to be identified and tracked. researchgate.netresearchgate.net The presence of Ethyl 4-ANPP, therefore, serves as a direct marker for a specific, evolving branch of the Gupta synthesis tree. researchgate.netnih.gov

Advanced Analytical Science for the Detection and Characterization of Ethyl 4 Anpp Hydrochloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of chemical compounds. By interacting with molecules, different regions of the electromagnetic spectrum can provide specific information about connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds in solution. For Ethyl 4-ANPP hydrochloride, ¹H and ¹³C NMR spectroscopy would provide critical data on the number and types of protons and carbons, respectively, as well as their connectivity. who.intresearchgate.net

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the ethyl group protons (a triplet and a quartet), aromatic protons on the two phenyl rings, and the aliphatic protons of the piperidine (B6355638) ring. The chemical shifts and coupling patterns of these signals would confirm the arrangement of these structural motifs. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule, further corroborating the proposed structure. who.inteuropa.eu The analysis of NMR data is crucial for the definitive identification and characterization of the compound. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| Ethyl (CH₃) | ~1.2 | Triplet (t) | 3H |

| Piperidine | ~2.8-3.4 | Multiplet (m) | 8H |

| Ethyl (CH₂) | ~3.5 | Quartet (q) | 2H |

| Phenethyl (CH₂) | ~2.8-3.0 | Multiplet (m) | 4H |

Note: This table represents predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule based on its functional groups. nih.govsemanticscholar.org These methods are valuable for identifying the presence of specific bonds and structural features within this compound. uniroma1.it

The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic and aliphatic groups, N-H stretching from the secondary amine, and C-N stretching vibrations. researchgate.net The aromatic rings would show characteristic peaks in the 1600-1450 cm⁻¹ region.

Raman spectroscopy offers complementary information, particularly for non-polar bonds. nih.gov The Raman spectrum can be especially useful for observing the vibrations of the carbon-carbon bonds within the phenyl rings and the piperidine skeleton. mmu.ac.uk Together, IR and Raman spectra provide a robust method for the initial identification and confirmation of this compound. who.int

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. nih.gov For this compound, which is a crystalline solid, this technique can provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the conformation of the piperidine ring. caymanchem.com

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis reveals the arrangement of atoms in the crystal lattice. The resulting structural data would confirm the connectivity of the ethyl, phenyl, and phenethyl groups to the piperidine core, providing the absolute structure of the molecule in the solid state. researchgate.net

High-Resolution Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques coupled with mass spectrometry are essential for separating complex mixtures and identifying individual components, making them vital for impurity profiling and comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic chemistry for the separation and identification of volatile and semi-volatile compounds. researchgate.net It is particularly effective for the impurity profiling of clandestinely synthesized substances. nih.govresearchgate.net In the context of this compound, GC-MS analysis can identify and quantify trace impurities that may be present from the synthesis process. nih.govtno.nl

The appearance of specific impurities, such as ethyl-4-anilino-N-phenethylpiperidine (ethyl-4-ANPP) itself in fentanyl samples, can indicate the use of particular synthetic routes. nih.govresearchgate.net GC-MS provides high separation efficiency and, through the mass spectrometer, generates a unique mass spectrum for each compound, which acts as a chemical fingerprint for identification. semanticscholar.org The fragmentation pattern observed in the electron ionization (EI) mass spectrum of Ethyl 4-ANPP would be characteristic and could be compared against spectral libraries for confirmation. caymanchem.com

Table 2: Potential Impurities in this compound Synthesis Detectable by GC-MS

| Compound Name | Potential Origin |

|---|---|

| 4-Anilino-N-phenethylpiperidine (4-ANPP) | Precursor or byproduct nih.govunodc.org |

| N-Phenethyl-4-piperidone (NPP) | Precursor nih.gov |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high mass accuracy and sensitivity of a high-resolution mass spectrometer. escholarship.org This method is particularly advantageous for the analysis of compounds that are not readily amenable to GC-MS, such as polar or thermally labile molecules. nih.gov

For this compound, LC-HRMS allows for its detection and quantification at very low levels. escholarship.org The high mass accuracy of HRMS provides a very precise measurement of the molecular weight of the parent ion and its fragment ions, which greatly enhances the confidence in the identification of the compound and its potential metabolites or impurities. researchgate.netuniroma1.it The ability of LC-HRMS to perform full-scan data acquisition makes it a valuable tool for untargeted screening and the comprehensive analysis of complex samples. escholarship.org

Electroanalytical Methods for Qualitative and Quantitative Assessment

Electroanalytical methods offer a compelling alternative and complementary approach to chromatographic and mass spectrometric techniques for the analysis of electroactive compounds like this compound. unc.edunih.gov These methods are founded on measuring changes in electrical properties (such as current or potential) of a solution containing the analyte, providing both qualitative and quantitative information. iu.educapes.gov.br Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are particularly relevant for the analysis of fentanyl and its analogs. iu.edumdpi.com

The core principle involves the electrochemical oxidation of the Ethyl 4-ANPP molecule at the surface of a working electrode. iu.edu Studies on fentanyl and its precursors have demonstrated that the piperidine nitrogen and the aniline (B41778) moiety are typically the electroactive centers, undergoing irreversible oxidation. iu.eduwvu.edu This oxidation produces a distinct signal (a peak) at a specific potential, which can be used for identification. The height or area of this peak is proportional to the concentration of the substance, enabling quantitative analysis. mdpi.com

Research has focused on various electrode materials to enhance the sensitivity and selectivity of these measurements. While standard glassy carbon electrodes (GCEs) are effective, modern approaches often employ modified electrodes. nih.govmdpi.com For instance, electrodes modified with nanomaterials such as carbon nanotubes (CNTs) or graphene derivatives can offer significantly larger surface areas and improved catalytic activity, leading to a higher signal-to-noise ratio and lower limits of detection (LODs). mdpi.comfrontiersin.orgnih.gov The use of disposable, low-cost screen-printed electrodes (SPEs) is also a major area of development, aiming to create portable, field-deployable sensors for rapid screening. iu.eduwvu.edu

The table below summarizes the common electroanalytical techniques applicable to the assessment of Ethyl 4-ANPP and related compounds.

Interactive Data Table: Electroanalytical Techniques for Fentanyl-Related Compounds

| Technique | Principle | Electrode Types | Application for Ethyl 4-ANPP |

| Cyclic Voltammetry (CV) | The potential is swept linearly in both forward and reverse directions, and the resulting current is measured. | Glassy Carbon (GCE), Screen-Printed (SPE), Modified Electrodes. iu.edumdpi.com | Qualitative assessment of redox behavior (e.g., oxidation potential, irreversibility of the reaction). iu.edu |

| Differential Pulse Voltammetry (DPV) | Pulses of fixed magnitude are superimposed on a linear potential ramp, and the current is sampled before and after each pulse. | GCE, SPE, Carbon Nanotube-Modified Electrodes. mdpi.commdpi.com | Quantitative analysis with high sensitivity and good resolution, capable of achieving low detection limits. mdpi.com |

| Square-Wave Voltammetry (SWV) | A square-wave potential waveform is applied to the electrode, allowing for very fast scan rates and high sensitivity. | GCE, SPE, Nanomaterial-Modified Electrodes. iu.eduwvu.edu | Rapid and sensitive quantitative determination, suitable for trace analysis and portable sensor applications. wvu.edunih.gov |

| Amperometric Detection (with HPLC) | A constant potential is applied to the electrode in a flow cell, and the current generated by the oxidation of the analyte is measured as it elutes from an HPLC column. | Flow-through electrochemical cells. rsc.org | Highly selective and sensitive quantitation when combined with the separation power of liquid chromatography. rsc.org |

While specific studies detailing the electrochemical signature of this compound are not extensively published, the well-established methodologies for the broader class of fentanyl analogs provide a robust framework for its qualitative and quantitative assessment. nih.govcapes.gov.br Optimization of parameters such as pH, supporting electrolyte, and electrode material would be critical steps in developing a validated electroanalytical method for this specific compound. iu.edursc.org

Forensic Chemical Intelligence and Impurity Profiling of Ethyl 4 Anpp Hydrochloride

Ethyl 4-ANPP Hydrochloride as a Chemical Attribution Signature (CAS)

A Chemical Attribution Signature (CAS) is a chemical marker or profile that can help to link a sample to a specific synthesis method, production batch, or geographic origin. uva.nlresearchgate.net The presence of Ethyl 4-ANPP in seized fentanyl samples has been identified as a key CAS. nih.gov Its appearance provides valuable insights into the evolving methodologies employed by clandestine laboratory operators. researchgate.netnih.govresearchgate.net The study of such signatures is an invaluable strategy from both surveillance and intelligence perspectives, offering a window into the manufacturing processes behind the illicit drug supply. researchgate.netresearchgate.net

Forensic investigations have established a direct correlation between the presence of Ethyl 4-ANPP and a specific modification of a known fentanyl synthesis route. Research published in 2023, based on the organic impurity profiling of illicit fentanyl samples seized in late 2021, identified Ethyl 4-ANPP as a new and significant impurity. nih.govresearchgate.net

This research determined that the formation of Ethyl 4-ANPP occurs when clandestine chemists alter the reagents traditionally used in the Gupta-patent synthesis route. researchgate.netnih.govresearchgate.net The Gupta route is distinct from the more traditional Janssen and Siegfried methods. nih.gov The appearance of a precursor to Ethyl 4-ANPP, phenethyl-4-ANPP, had previously signaled a shift away from the Janssen and Siegfried routes toward the Gupta method. researchgate.netnih.gov The subsequent detection of Ethyl 4-ANPP indicates a further evolution or modification in the clandestine manufacturing process, specifically a variation of the Gupta route. nih.govresearchgate.net

Table 1: Fentanyl Synthesis Routes and Associated Impurity Markers

| Synthesis Route | Key Impurity Marker(s) | Significance of Marker |

|---|---|---|

| Janssen/Siegfried Routes | N-phenylpropanamide, 1-phenylethylpiperidin-4-ol, 4-ANPP | Traditional, historically common methods. researchgate.nettno.nl |

| Gupta-Patent Route | Phenethyl-4-ANPP | Indicated a shift away from Janssen/Siegfried methods. researchgate.netnih.gov |

| Modified Gupta-Patent Route | Ethyl 4-ANPP | Indicates a recent change in processing by altering reagents in the Gupta route. nih.govresearchgate.net |

Tracking the emergence and prevalence of CAS like Ethyl 4-ANPP allows for:

Monitoring of Synthesis Trends: A shift in impurity profiles across multiple seizures can indicate a widespread change in manufacturing techniques, perhaps in response to the scarcity or regulation of a particular precursor chemical. researchgate.netunvienna.org

Identifying Precursor Sources: Understanding that Ethyl 4-ANPP results from a modified Gupta route helps focus investigations on the specific chemicals required for that pathway, aiding in the effort to track and regulate crucial precursors. researchgate.netwhca.press

Linking Seizures: Consistent impurity profiles, including the presence of Ethyl 4-ANPP, across different seizures can suggest a common manufacturing origin or distribution network. uva.nl

While linking a sample directly to a single laboratory based on this marker alone is challenging, its presence is a critical piece of the intelligence puzzle that, when combined with other data, can help map the flow of illicit substances. uva.nlresearchgate.net

Development and Validation of Impurity Profiling Methodologies

The detection of trace-level impurities such as Ethyl 4-ANPP requires sophisticated and validated analytical methods. Forensic laboratories rely heavily on chromatographic and mass spectrometric techniques to separate, identify, and quantify the components of a complex illicit drug sample. tno.nl

The development of these methodologies involves:

Synthesis and Characterization: Investigating various known fentanyl synthesis routes (e.g., Siegfried, Gupta) in a controlled laboratory setting to generate authentic impurity profiles. nih.govosti.gov

Instrumental Analysis: Utilizing high-resolution analytical instrumentation to characterize the resulting chemical signatures. Common techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS). nih.govtno.nl

Liquid Chromatography-Quadrupole-Time of Flight Mass Spectrometry (LC-Q-TOF-MS). tno.nl

Liquid Chromatography-Orbitrap Mass Spectrometry (LC-Orbitrap-MS). tno.nl

Data Analysis and Validation: Comparing the impurity profiles from controlled syntheses with those found in seized drug samples. nih.govosti.gov Statistical methods, such as Principal Component Analysis (PCA), can be used to identify the most significant marker compounds that differentiate one synthesis route from another. tno.nl

Collaborations between agencies like the Drug Enforcement Administration (DEA) and the U.S. Army's Combat Capabilities Development Command Chemical Biological Center (DEVCOM CBC) have been instrumental in investigating fentanyl synthesis pathways and comparing the resulting impurity profiles to those of seized samples, leading to the identification of markers like phenethyl-4-ANPP and Ethyl 4-ANPP. researchgate.netnih.gov

Global Trends and Case Studies in the Forensic Detection of this compound

The detection of Ethyl 4-ANPP is a relatively recent development in the forensic analysis of fentanyl. Its appearance points to ongoing adaptations by clandestine manufacturers.

United States: Organic impurity profiling of fentanyl samples seized in the U.S. in late 2021 first brought the presence of Ethyl 4-ANPP to the attention of forensic chemists. nih.govresearchgate.net A 2023 report from the San Francisco Office of the Chief Medical Examiner documented the detection of Ethyl 4-ANPP in biological samples from a fatal accidental overdose case that occurred on September 26, 2022. sf.gov This demonstrates that the impurity is not only present in seized powders but can also be detected in toxicological casework. sf.gov

The emergence of Ethyl 4-ANPP is part of a broader trend of clandestine chemists using a variety of precursors and synthesis routes to circumvent international controls and law enforcement scrutiny. drugsandalcohol.ieunodc.orgeuropa.eu The continuous monitoring for these and other novel impurities is essential for maintaining an understanding of the illicit fentanyl market. researchgate.net

Table 2: Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| Ethyl 4-anilino-N-phenethylpiperidine | Ethyl 4-ANPP, Ethyl Despropionyl fentanyl |

| 4-anilino-N-phenethylpiperidine | 4-ANPP, Despropionylfentanyl |

| N-phenyl-1-(2-phenylethyl)piperidin-4-amine | 4-ANPP |

| Phenethyl-4-anilino-N-phenethylpiperidine | Phenethyl-4-ANPP |

| N-phenylpropanamide | |

| 1-phenylethylpiperidin-4-ol | |

| Fentanyl | |

| Acetyl fentanyl | |

| Aniline (B41778) | |

| 4-piperidone (B1582916) hydrochloride | |

| (2-bromoethyl)benzene |

Regulatory Science and Policy Frameworks for Precursors Associated with Ethyl 4 Anpp Hydrochloride Production

Evolution and Impact of International Precursor Chemical Control Regimes (e.g., UN Conventions)

The cornerstone of international precursor chemical control is the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 . This convention provides a comprehensive framework for combating drug trafficking, including provisions to prevent the diversion of precursor chemicals. Article 12 of the 1988 Convention specifically addresses substances frequently used in the illicit manufacture of narcotic drugs and psychotropic substances, establishing two tables of controlled precursors (Table I and Table II). The International Narcotics Control Board (INCB) is an independent, quasi-judicial body responsible for monitoring the implementation of the international drug control conventions, including the provisions on precursor control.

The international control system has evolved in response to the changing landscape of illicit drug manufacturing. A significant development in recent years has been the scheduling of precursors for synthetic opioids like fentanyl. For instance, in March 2017, the UN Commission on Narcotic Drugs (CND) voted to place N-phenethylpiperidone (NPP) and 4-anilino-N-phenethylpiperidine (4-ANPP), two key precursors in the synthesis of fentanyl and its analogues, into Table I of the 1988 Convention. archives.gov This action obligates UN member states to implement control measures to monitor the manufacture and distribution of these chemicals.

The impact of such international scheduling has been a notable shift in the tactics of illicit drug manufacturers. As controlled precursors become more difficult to obtain, clandestine chemists have turned to alternative, non-scheduled chemicals, often referred to as "designer precursors." cefic.orgeuropa.eu These are close chemical relatives of controlled precursors, specifically designed to circumvent existing regulations. This has created a continuous "cat-and-mouse game" between regulators and illicit manufacturers, necessitating a more agile and proactive approach to international control. groupofnations.com In response, the CND has continued to schedule new fentanyl precursors as they emerge. For example, in March 2022, three additional precursors—4-anilinopiperidine (4-AP), 1-(tert-butoxycarbonyl)-4-phenylaminopiperidine (boc-4-AP), and N-phenyl-N-(piperidin-4-yl)propionamide (norfentanyl)—were added to Table I of the 1988 Convention. archives.govunodc.org More recently, in December 2024, the international control of two more fentanyl precursors, 4-piperidone (B1582916) and 1-boc-4-piperidone, along with several precursors for amphetamine-type stimulants, came into effect. incb.org

| Chemical Name | Abbreviation | Year Scheduled |

|---|---|---|

| N-phenethylpiperidone | NPP | 2017 |

| 4-anilino-N-phenethylpiperidine | 4-ANPP | 2017 |

| 4-anilinopiperidine | 4-AP | 2022 |

| 1-(tert-butoxycarbonyl)-4-phenylaminopiperidine | boc-4-AP | 2022 |

| N-phenyl-N-(piperidin-4-yl)propionamide | norfentanyl | 2022 |

| 4-piperidone | N/A | 2024 |

| 1-boc-4-piperidone | N/A | 2024 |

National Regulatory Responses to Emerging Precursor Diversion Challenges

While international conventions provide a framework, the implementation of precursor control largely depends on the legislative and administrative actions of individual nations. National responses to the diversion of precursors for synthetic drugs vary in their scope and effectiveness.

In the United States , the Drug Enforcement Administration (DEA) regulates precursor chemicals under the Controlled Substances Act (CSA). The CSA categorizes these chemicals into List I and List II, with List I chemicals being subject to stricter controls due to their higher potential for use in illicit drug manufacturing. The U.S. has been proactive in scheduling new fentanyl precursors as they emerge on the illicit market. For example, the DEA has taken action to control substances like benzylfentanyl and 4-anilinopiperidine as List I chemicals.

The European Union has a comprehensive legal framework for the control and monitoring of drug precursors, primarily through Regulation (EC) No 273/2004 and Council Regulation (EC) No 111/2005. The EU categorizes scheduled substances into different categories, with Category 1 substances subject to the most stringent controls, including licensing and registration of operators and detailed reporting of transactions. The EU has also been responsive to the threat of designer precursors, regularly updating its annexes to include new substances. For instance, in February 2023, the European Commission added five new drug precursors, including several fentanyl precursors, to the list of scheduled substances.

China has also implemented a robust system for the control of precursor chemicals, categorizing them into different classes with varying levels of supervision. In accordance with its Regulations on the Administration of Scheduled Precursor Chemicals, 4-ANPP and NPP are managed as Class I scheduled precursor chemicals, requiring stringent licensing for production, sale, and purchase. Other precursors like 4-AP, 1-boc-4-AP, and norfentanyl are managed as Class II scheduled precursor chemicals. China has also established a national digital tracking system for scheduled precursor chemicals to achieve dynamic and full-process monitoring.

A significant challenge for all national regulatory bodies is the rapid emergence of designer precursors. These substances often have no known legitimate industrial uses and are specifically synthesized to circumvent existing laws. This necessitates a flexible and rapid response from national authorities to identify and schedule these new chemicals.

| Jurisdiction | Key Legislation/Regulation | Regulatory Body | Key Features |

|---|---|---|---|

| United States | Controlled Substances Act (CSA) | Drug Enforcement Administration (DEA) | Categorization into List I and List II chemicals; registration and record-keeping requirements. |

| European Union | Regulation (EC) No 273/2004 and Council Regulation (EC) No 111/2005 | Competent authorities of Member States | Categorization of scheduled substances; licensing of operators; detailed reporting of transactions. |

| China | Regulations on the Administration of Scheduled Precursor Chemicals | Multiple departments including Public Security and Emergency Management | Classification into different categories with varying control levels; digital tracking system. |

Strategies for Disrupting Illicit Supply of Uncontrolled and Designer Precursors

Given the challenges posed by uncontrolled and designer precursors, a multi-faceted approach is necessary to disrupt their illicit supply. These strategies often involve a combination of international cooperation, public-private partnerships, and innovative law enforcement techniques.

International cooperation and information sharing are crucial for identifying and tracking new precursor chemicals and trafficking routes. The INCB's Precursors Incident Communication System (PICS) is a secure online platform that facilitates the real-time exchange of information on precursor incidents and seizures among national authorities. This helps in identifying emerging trends and coordinating international responses.

Public-private partnerships between government agencies and the chemical industry are increasingly recognized as a vital component of precursor control. incb.org These voluntary partnerships aim to prevent the diversion of chemicals by promoting responsible industry practices and facilitating the reporting of suspicious transactions. incb.org The INCB has been actively promoting such partnerships, which can be more flexible and responsive than legislative changes in addressing the threat of non-scheduled chemicals. incb.org These collaborations are essential as traffickers often exploit vulnerabilities in domestic trade and distribution channels. incb.org

The monitoring of online platforms has become a critical front in the fight against precursor diversion. The internet provides a readily accessible marketplace for both controlled and uncontrolled chemicals. Strategies to counter this include:

Voluntary cooperation with e-commerce platforms to identify and remove listings for suspicious chemicals.

Law enforcement investigations targeting online vendors and financial transactions related to the sale of precursors.

The use of data analytics and artificial intelligence to identify and monitor suspicious online activities.

Law enforcement operations are also adapting to the evolving nature of the precursor trade. This includes a focus on the entire supply chain, from the manufacturers of designer precursors to the brokers and distributors who facilitate their sale and shipment. International operations, often coordinated through organizations like INTERPOL and the World Customs Organization, are essential for targeting transnational criminal networks involved in the precursor trade.

A significant challenge remains the sheer number and adaptability of designer precursors. As soon as one is controlled, another can be synthesized to take its place. This highlights the need for a more proactive and predictive approach to precursor control, potentially involving the scheduling of entire classes of chemicals based on their core structures. However, such approaches must be carefully balanced to avoid hampering legitimate chemical research and commerce. cefic.org

Future Directions and Advanced Research Opportunities in Ethyl 4 Anpp Hydrochloride Chemistry

Predictive Modeling and Computational Chemistry in Illicit Synthesis Forensic Science

The identification of impurities such as Ethyl 4-ANPP in seized drug samples is a cornerstone of forensic intelligence, offering insights into the specific chemical pathways used in clandestine laboratories. researchgate.netresearchgate.net Predictive modeling and computational chemistry represent a frontier in this field, aiming to proactively identify potential new synthesis routes and their characteristic chemical signatures.

By applying computational methods, researchers can model the reaction dynamics of known fentanyl synthesis pathways, such as modified versions of the Gupta-patent route, to understand the conditions that favor the formation of Ethyl 4-ANPP. researchgate.netresearchgate.net Quantum chemical calculations can elucidate reaction mechanisms and transition states, predicting the likelihood of various side reactions that produce specific impurities. This information is crucial for building comprehensive spectral and impurity databases.

Furthermore, machine learning algorithms can be trained on existing data from seized samples, correlating the presence and concentration of specific impurities like Ethyl 4-ANPP with other chemical markers. scilit.com These predictive models could forecast emerging synthesis trends, helping forensic laboratories to anticipate and identify novel byproducts. This approach transforms forensic chemistry from a reactive discipline to a predictive one, allowing authorities to stay ahead of clandestine manufacturing innovations.

Table 1: Applications of Computational Chemistry in Forensic Analysis of Ethyl 4-ANPP

| Computational Method | Application to Ethyl 4-ANPP Research | Forensic Intelligence Outcome |

|---|---|---|

| Quantum Chemistry (e.g., DFT) | Model reaction pathways and transition states for the formation of Ethyl 4-ANPP. | Understand the fundamental mechanisms of impurity formation in specific fentanyl synthesis routes. |

| Molecular Dynamics Simulations | Simulate the behavior of reactants and catalysts under various clandestine lab conditions. | Predict the yield and prevalence of Ethyl 4-ANPP relative to other byproducts. |

| Machine Learning / AI | Analyze large datasets of seized sample profiles to identify correlations between Ethyl 4-ANPP and other chemical signatures. | Develop predictive models to identify the synthesis method and potentially the origin of a sample based on its impurity profile. |

| Spectral Prediction | Computationally generate predicted mass spectra (MS) and nuclear magnetic resonance (NMR) data for novel, yet-to-be-seen impurities. | Accelerate the identification of new byproducts in seized materials by comparing analytical data to a virtual database. |

Development of Novel Field-Deployable Analytical Technologies

The ability to detect not just fentanyl but also its specific precursors and impurities in the field is a critical objective for law enforcement and first responders. nih.gov The presence of Ethyl 4-ANPP can serve as a chemical attribution signature, indicating a particular synthesis method. researchgate.netresearchgate.net Therefore, developing field-deployable technologies with the sensitivity and specificity to detect trace amounts of this compound is a significant area of research.

Current portable technologies, such as handheld Raman and Fourier-transform infrared (FTIR) spectrometers, are effective for identifying bulk substances but often lack the sensitivity for trace-level impurity detection in complex mixtures. mdpi.comnih.gov Future advancements are focused on enhancing the capabilities of these and other portable systems. This includes the development of portable Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Mobility Spectrometry (IMS) devices with improved detection limits and onboard spectral libraries that include key impurities like Ethyl 4-ANPP. nih.govresearchgate.net

Another promising avenue is the creation of highly specific sensors, such as aptamer-based biosensors or molecularly imprinted polymers, designed to target Ethyl 4-ANPP. mdpi.com These technologies could be integrated into rapid, user-friendly formats like lateral flow immunoassays, providing presumptive identification of specific synthesis routes on-site. nih.govresearchgate.net Such tools would provide immediate, actionable intelligence, enabling authorities to quickly link cases and understand trafficking patterns.

Table 2: Comparison of Field-Deployable Technologies for Ethyl 4-ANPP Detection

| Technology | Principle of Operation | Potential for Ethyl 4-ANPP Detection | Key Challenges |

|---|---|---|---|

| Handheld Raman/FTIR | Vibrational spectroscopy provides a molecular fingerprint of the sample. mdpi.com | Good for identifying major components, but may struggle with trace levels of Ethyl 4-ANPP in a mixture. | Low sensitivity for impurities; fluorescence interference (Raman); water interference (FTIR). mdpi.comnih.gov |

| Portable GC-MS | Separates chemical components of a mixture and identifies them by their mass-to-charge ratio. researchgate.net | High potential for specific identification and confirmation of Ethyl 4-ANPP. researchgate.net | Equipment size, power requirements, and complexity of operation compared to spectroscopic methods. mdpi.com |

| Ion Mobility Spectrometry (IMS) | Separates ions based on their velocity through a buffered gas, providing identification based on ion mobility. researchgate.net | Promising for rapid, sensitive detection of targeted compounds in mixtures. nih.gov | Requires robust libraries that include specific impurities; may have difficulty resolving isomers. |

| Lateral Flow Immunoassays | Use antibody-antigen recognition for detection, similar to a pregnancy test. researchgate.net | High specificity and ease of use if an antibody for Ethyl 4-ANPP can be developed. | Development of a specific antibody is a significant research challenge; typically provides qualitative (yes/no) results. nih.gov |

Interdisciplinary Approaches to Understanding Synthetic Drug Market Dynamics Through Chemical Signatures

The presence of a chemical signature like Ethyl 4-ANPP is more than a forensic curiosity; it is a critical data point for understanding the broader dynamics of the global synthetic drug market. nih.gov An interdisciplinary approach that combines forensic chemistry with criminology, economics, and supply chain analysis is essential to fully leverage this information.

The appearance of Ethyl 4-ANPP in illicit fentanyl samples points to a shift in manufacturing processes, likely driven by efforts to circumvent international controls on more traditional precursors like N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP). researchgate.netfederalregister.gov By tracking the geographic and temporal distribution of seizures containing Ethyl 4-ANPP, analysts can:

Map Trafficking Routes: Identify new and evolving smuggling routes and manufacturing hubs.

Monitor Precursor Diversion: Gain insights into which alternative chemicals are being diverted from legitimate industry. unodc.org

Analyze Market Resilience: Understand how quickly and effectively illicit networks adapt to law enforcement pressure and regulatory changes. globalinitiative.netglobalinitiative.net

This integrated analysis provides policymakers and law enforcement agencies with a more holistic understanding of the synthetic drug problem. unodc.org For example, a sudden increase in the detection of Ethyl 4-ANPP in a specific region could indicate the establishment of a new synthesis operation or a shift in the supply chain for precursor chemicals. This intelligence allows for targeted interventions, from diplomatic efforts to control precursor chemicals at their source to focused law enforcement operations against specific trafficking networks.

Table 3: Interdisciplinary Interpretation of Ethyl 4-ANPP Detection

| Discipline | Data Source | Interpretation of Ethyl 4-ANPP Presence | Strategic Outcome |

|---|---|---|---|

| Forensic Chemistry | Seized drug samples (GC-MS, LC-MS analysis). osti.gov | Confirms use of a specific, alternative fentanyl synthesis pathway. | Provides a chemical signature for linking drug seizures. |

| Criminology | Seizure location data, informant intelligence. | Maps the geographic spread of criminal organizations using this specific synthesis method. | Enables targeted law enforcement operations and network disruption. |

| Economics / Supply Chain Analysis | Precursor chemical import/export data, dark web market monitoring. globalinitiative.net | Indicates a market shift away from regulated precursors (e.g., ANPP) and identifies potential new chokepoints in the supply chain. | Informs regulatory policy and international cooperation on precursor control. |

| Public Health | Overdose and toxicology reports. | Correlates specific impurity profiles with health outcomes, potentially identifying more dangerous manufacturing processes. | Enhances early warning systems for public health threats. |

Q & A

Q. How can researchers analytically distinguish Ethyl 4-ANPP hydrochloride from structurally related opioids in forensic samples?

Methodological Answer: Utilize hyphenated techniques such as gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF MS). These methods enable differentiation via characteristic fragmentation patterns. For example, 4-ANPP loses a water molecule under electron ionization (EI), producing distinct ions (e.g., m/z 204 and 174). This compound can be further identified by comparing retention times and spectral libraries with certified reference standards . Cross-validation using nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) is recommended to confirm structural specificity .

Q. What are the recommended protocols for synthesizing and characterizing this compound in laboratory settings?

Methodological Answer: Synthesis typically involves reductive amination of 4-anilinopiperidine derivatives with phenethyl precursors. Post-synthesis, purify the compound via recrystallization in ethanol or methanol. Characterization should include:

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at λmax 255 nm .

- Structural confirmation : Fourier-transform infrared spectroscopy (FTIR) for amine and aromatic functional groups, and X-ray crystallography for crystalline form validation.

- Stability testing : Store at -20°C in airtight containers to prevent degradation; monitor stability over ≥5 years using periodic HPLC analysis .

Q. What analytical standards and controls are essential for quantifying this compound in biological matrices?

Methodological Answer: Use deuterated analogs (e.g., 4-ANPP-d5) as internal standards to correct for matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Prepare calibration curves in relevant matrices (e.g., blood, urine) across a linear range (1–100 ng/mL). Validate methods per FDA guidelines for sensitivity (LOQ ≤1 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in interpreting 4-ANPP detection as a metabolite versus a synthesis byproduct?

Methodological Answer: Conduct metabolic studies using in vitro hepatocyte models or in vivo animal trials to track 4-ANPP formation from fentanyl analogs. Compare results with synthetic route analysis (e.g., identifying unreacted precursor residues via GC-MS). Statistical tools like principal component analysis (PCA) can differentiate metabolic vs. synthetic origins based on co-detected markers (e.g., norfentanyl ratios) .

Q. What methodological approaches are optimal for integrating this compound detection into epidemiological opioid surveillance programs?

Methodological Answer: Implement retrospective data mining of mass spectrometry databases to track temporal trends. For example, correlate rising 4-ANPP levels with declining acetylfentanyl detections to infer shifts in illicit synthesis practices. Use geographic information systems (GIS) mapping to identify regional hotspots and prioritize forensic sampling .

Q. How should researchers address challenges in validating 4-ANPP/fentanyl concentration ratios for determining active opioid use?

Methodological Answer: Develop compartmental pharmacokinetic models to simulate 4-ANPP/fentanyl ratios under varying scenarios (e.g., acute vs. chronic use). Validate models with real-world data from postmortem or DUI cases. Note that low norfentanyl/4-ANPP ratios may indicate external contamination rather than active use, necessitating contextual data (e.g., scene evidence) for accurate interpretation .

Q. What strategies improve the sensitivity of this compound detection in complex matrices like wastewater or decomposed tissue?

Methodological Answer: Employ solid-phase extraction (SPE) with mixed-mode cartridges to isolate basic amines. For decomposed samples, use enzymatic digestion (e.g., proteinase K) to release bound analytes. Enhance sensitivity via derivatization (e.g., heptafluorobutyric anhydride) for GC-MS analysis, achieving detection limits <0.1 ng/g .

Methodological Notes

- Data Validation : Always cross-reference findings with certified reference materials (CRMs) and participate in interlaboratory proficiency testing to ensure reproducibility .

- Ethical Compliance : For human tissue studies, adhere to institutional review board (IRB) protocols, including de-identification and informed consent (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。